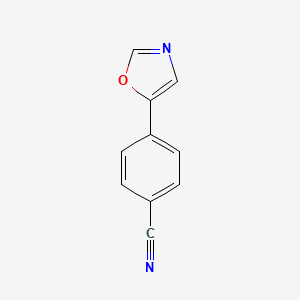

4-(1,3-Oxazol-5-yl)benzonitrile

Description

Contextualization within Aromatic Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern chemical research. google.com These compounds are ubiquitous in nature and are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. google.com Aromatic heterocyclic compounds, which incorporate a heteroatom into an aromatic ring system, are of particular interest due to their unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules. thepharmajournal.com Research in this field is dynamic, with continuous efforts to develop novel synthetic methods and explore new applications for these versatile structures. thepharmajournal.com

Significance of Benzonitrile (B105546) and Oxazole (B20620) Scaffolds in Chemical Research

The benzonitrile (a benzene (B151609) ring substituted with a cyano or nitrile group, -C≡N) and oxazole (a five-membered aromatic ring containing one oxygen and one nitrogen atom) scaffolds are both privileged structures in medicinal chemistry and materials science.

The nitrile group is a versatile functional group. It is a key component in numerous pharmaceuticals, where it can act as a bioisostere for a ketone or engage in polar interactions within biological targets. The presence of a nitrile on an aromatic ring can also influence the molecule's electronic properties, making the ring less susceptible to oxidative metabolism.

The oxazole ring is a bioisosteric equivalent for amide and ester groups and is present in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. thepharmajournal.com Its structure allows for multiple points of substitution, enabling chemists to fine-tune the molecule's properties for specific applications. thepharmajournal.com The combination of these two scaffolds in a single molecule, as in 4-(1,3-Oxazol-5-yl)benzonitrile, creates a compound with potential for unique chemical and biological activities.

Research Trajectories for Novel Aromatic Heterocyclic Systems

The development of novel aromatic heterocyclic systems is a major focus of contemporary chemical research. Key trajectories include the creation of more efficient and environmentally friendly synthetic strategies, such as palladium- or rhodium-catalyzed reactions, which allow for the construction of complex molecules with high precision. nih.govnih.govnih.gov There is also a significant drive towards the design of molecules for specific biological targets, such as enzyme inhibitors or protein-protein interaction modulators. For instance, novel benzoxazol-5-yl acetic acid derivatives have been identified as heparanase inhibitors. nih.gov Furthermore, the photophysical properties of new heterocyclic systems are being explored for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1,3-oxazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMCNLOQTURTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380448 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87150-13-8 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound 4 1,3 Oxazol 5 Yl Benzonitrile

Chemical Structure and Properties

4-(1,3-Oxazol-5-yl)benzonitrile is an organic compound that features a benzonitrile (B105546) moiety linked at the 4-position to the 5-position of a 1,3-oxazole ring. The cyano group (-C≡N) on the benzene (B151609) ring and the oxazole (B20620) heterocycle impart distinct electronic properties and potential for chemical reactivity.

Chemical Structure:

(Benzonitrile ring attached to the Oxazole ring)

The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 87150-13-8 |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| Appearance | White to off-white solid/powder |

| Synonyms | 5-(4-Cyanophenyl)oxazole, 4-(Oxazol-5-yl)benzonitrile, 5-(4-Cyanophenyl)-1,3-oxazole |

This data is compiled from publicly available chemical supplier information. nih.govnih.gov

Synthesis and Reactivity

While specific, detailed industrial synthesis routes for this compound are proprietary, its structure lends itself to several well-established synthetic methods for forming the oxazole ring. These methods typically involve the construction of the heterocyclic ring from acyclic precursors.

One plausible and widely used method is the Van Leusen Oxazole Synthesis . This reaction would involve the base-mediated cycloaddition of 4-formylbenzonitrile (p-cyanobenzaldehyde) with tosylmethyl isocyanide (TosMIC). sigmaaldrich.com The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. sigmaaldrich.com

Another classical approach is the Robinson-Gabriel Synthesis , which involves the cyclodehydration of a 2-acylamino-ketone. nih.gov For this specific compound, the synthesis would require a 2-amino-1-(4-cyanophenyl)ethan-1-one derivative as a starting material.

Modern catalytic methods also provide efficient routes. For instance, rhodium-catalyzed annulation of a suitable 1,2,3-triazole with 4-formylbenzonitrile could yield the desired 2,5-disubstituted oxazole structure, although this would place the cyanophenyl group at the 2-position of the oxazole. nih.govnih.gov Palladium-catalyzed methods are also common for constructing such C-C bonds. nih.gov

The reactivity of this compound is dictated by its constituent functional groups. The oxazole ring is known to be susceptible to nucleophilic attack, with the C2 position being the most electrophilic. thepharmajournal.com The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, providing a handle for further functionalization. For example, a related compound, methyl 3-[2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl]propanoate, undergoes quantitative reduction of the cyano group to a primary amine using Raney nickel. sigmaaldrich.com

Research Applications

The compound this compound is primarily of interest in medicinal chemistry and drug discovery due to the combination of the pharmacologically significant oxazole and benzonitrile scaffolds. While specific studies on this exact molecule are not widely published, research on analogous structures provides insight into its potential applications.

Oxazole derivatives are investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. thepharmajournal.com The presence of an electron-withdrawing group, such as the nitrile group in this compound, on a phenyl-oxazole system can be a key determinant of its biological activity. Studies have shown that 1,3-oxazole derivatives with acceptor substituents (like -CN) demonstrate a higher level of effective cancer cell growth inhibition compared to those with donor substituents. rrpharmacology.ru

Furthermore, the benzonitrile moiety is a feature in many enzyme inhibitors. For example, related benzoxazole (B165842) derivatives have been identified as novel inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. nih.gov Given these precedents, this compound serves as a valuable building block or lead compound for the synthesis of more complex molecules targeting various enzymes and receptors. Its utility is often as an intermediate in the synthesis of larger, more complex drug candidates. sigmaaldrich.comguidechem.com

Conclusion

4-(1,3-Oxazol-5-yl)benzonitrile is a heterocyclic compound of significant interest due to its hybrid structure, incorporating both a benzonitrile (B105546) and an oxazole (B20620) moiety. These structural features are well-regarded in the field of medicinal chemistry for their potential biological activities. While detailed research focused exclusively on this compound is limited in public literature, its synthesis can be achieved through established organic chemistry reactions. Its primary importance lies in its potential as a lead compound or a key intermediate for the development of novel therapeutic agents, particularly in the area of oncology and enzyme inhibition.

An in-depth examination of the synthetic strategies for constructing the this compound molecule reveals a variety of established and modern chemical methodologies. The creation of this specific arrangement, which features a central oxazole ring connected to a benzonitrile group, hinges on strategic bond-forming disconnections and a range of reaction pathways.

Computational and Theoretical Chemistry Studies

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in deriving descriptors that predict a molecule's reactivity. These indices help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

Fukui Functions and Local Reactivity Indices

Fukui functions are a cornerstone of conceptual DFT, providing a measure of how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This allows for the identification of the most reactive atomic sites. The function helps in quantifying local reactivity, with higher values indicating a greater susceptibility to attack. For a molecule like this compound, these calculations would reveal the specific atoms on both the benzonitrile and oxazole rings that are most likely to engage in chemical reactions.

Local reactivity indices, such as the local electrophilicity and nucleophilicity, further refine this picture. For instance, in a related study on 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, Fukui function analysis identified specific atoms as the most suitable spots for nucleophilic attack based on their calculated values. Similar computational analysis on this compound would likely highlight the nitrogen atom of the nitrile group and the nitrogen and oxygen atoms of the oxazole ring as key sites for interaction.

Table 1: Illustrative Local Reactivity Indices for a Related Benzonitrile Derivative (Note: This data is for 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile and serves as an example of typical computational results.)

| Atomic Site | Susceptibility to Nucleophilic Attack (f+) |

| O26 | Highest |

| H28 | High |

| C30 | Moderate |

| C13 | Moderate |

| C11 | Moderate |

This interactive table demonstrates how Fukui functions pinpoint reactive centers within a molecule.

Bond Dissociation Energies and Reaction Barriers

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can predict BDEs for all bonds within a molecule, offering critical information about its stability and potential reaction pathways. For this compound, calculating the BDE for the bond connecting the phenyl and oxazole rings would be crucial for understanding its thermal stability. Standard tables of BDEs provide general values for bonds like C-C, C-N, and C-O, which can serve as a baseline for more detailed computational analysis.

Reaction barriers, or activation energies, are another key aspect of reactivity that can be modeled computationally. By simulating a potential reaction, such as a cycloaddition, chemists can determine the energy profile of the reaction pathway. For example, studies on the 1,3-dipolar cycloaddition of benzonitrile oxides have utilized computational methods to elucidate the reaction mechanism and the structure of the transition state. Similar modeling for this compound could predict its behavior in various chemical transformations.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign signals to specific parts of the molecule, and understand the electronic transitions involved.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations require an optimized molecular geometry, often obtained through DFT methods.

Table 2: Experimental ¹³C NMR Chemical Shifts for Benzonitrile (Note: This data serves as a reference for the benzonitrile portion of the target molecule.)

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C1 (ipso-C) | 112.2 |

| C2/C6 (ortho-C) | 132.6 |

| C3/C5 (meta-C) | 128.9 |

| C4 (para-C) | 132.0 |

| CN (nitrile-C) | 118.6 |

This interactive table shows the typical chemical shifts for the carbon atoms in a benzonitrile molecule.

Simulated IR and UV-Vis Spectra

Theoretical models can also generate simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. For IR spectroscopy, calculations can predict the vibrational frequencies and intensities of different functional groups. This is particularly useful for identifying characteristic peaks, such as the C≡N stretch of the nitrile group and the various C-O, C=N, and C-H vibrations of the oxazole and benzene (B151609) rings. Computational studies on similar molecules have shown excellent agreement between simulated and experimental IR spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra. It calculates the electronic excitation energies, which correspond to the absorption wavelengths (λmax). These calculations can explain the origin of observed absorption bands, often attributing them to π-π* or n-π* transitions within the molecule's conjugated system. For this compound, TD-DFT would likely predict strong absorptions in the UV region due to the aromatic and heterocyclic systems.

Research on Derivatives and Analogues of 4 1,3 Oxazol 5 Yl Benzonitrile

Design Principles for Structural Modification

The rational design of new chemical entities from a lead compound like 4-(1,3-oxazol-5-yl)benzonitrile relies on established medicinal chemistry strategies. These approaches aim to alter the molecule's properties in a controlled manner to enhance potency, selectivity, or metabolic stability.

Isosteric Replacements

Isosteric and bioisosteric replacement is a fundamental strategy where an atom or a group of atoms is substituted with another that possesses similar physical or chemical properties, leading to comparable biological activity. researchgate.net This technique is widely applied to the this compound scaffold to modulate its characteristics.

Heterocyclic Ring Replacements: The 1,3-oxazole ring is a key feature, and its replacement with other five-membered heterocycles is a common tactic. tandfonline.com The goal is to retain the essential spatial arrangement and electronic properties required for interaction with a biological target while potentially improving other characteristics. nih.govnih.gov

Oxazole (B20620) vs. Thiazole: Thiazoles are frequently used as bioisosteres for oxazoles. While oxazole-based fragments are generally less flexible, thiazoles may form more effective hydrogen bonds. nih.gov This substitution can fine-tune the rigidity and binding interactions of the molecule.

Oxazole vs. Oxadiazoles (B1248032): The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are also common replacements. nih.govresearchgate.net For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation in certain contexts. rsc.org These heterocycles can act as bioisosteres for ester and amide groups, offering resistance to hydrolysis. nih.gov

Oxazole vs. Triazoles: The 1,2,3-triazole ring is another effective bioisostere, capable of mimicking the oxazole ring among other functionalities. unimore.it This substitution can lead to analogues with potentially improved bioavailability. unimore.it

Functional Group Replacements:

Nitrile Group: The benzonitrile (B105546) moiety is a key component. The nitrile group itself can be replaced by other electron-withdrawing groups or hydrogen bond acceptors.

Phenyl Ring Substituents: The hydrogen atoms on the phenyl ring can be substituted with fluorine. The fluorine-hydrogen replacement is a common monovalent isosteric substitution due to the similar size, which can influence metabolic stability and binding affinity without drastically altering the molecular volume. britannica.com

Scaffold Hopping Strategies

Scaffold hopping is a more radical design approach that aims to identify structurally novel compounds by replacing the core molecular framework (the scaffold) while preserving the essential pharmacophoric features responsible for biological activity. tandfonline.comnih.gov This strategy is employed to discover new chemotypes with potentially improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. nih.gov

Starting from this compound, a scaffold hopping exercise might involve replacing the entire phenyl-oxazole core with a different bicyclic or fused heterocyclic system. nih.gov The objective is to maintain the spatial orientation of key interaction points, such as the nitrile group and the aromatic systems, that are critical for binding to a biological target. nih.gov Computational tools and pharmacophore modeling are often used to guide the design of new scaffolds that mimic the three-dimensional structure of the original lead compound. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound involves a variety of established organic chemistry reactions to introduce new functional groups onto the phenyl or oxazole rings.

Introduction of Halogen, Alkyl, and Alkoxy Substituents

Modifying the scaffold with halogen, alkyl, or alkoxy groups can significantly impact the compound's lipophilicity, electronic properties, and metabolic stability.

Halogenation: Halogens can be introduced onto the benzonitrile ring using standard electrophilic aromatic substitution reactions. The specific conditions would depend on the desired position and the reactivity of the starting material. For the oxazole ring, nucleophilic substitution can be employed to replace a halogen atom at the C2 position. pharmaguideline.com

Alkylation and Alkoxylation: Alkyl and alkoxy groups can be introduced through various methods. For instance, N-alkylation of related benzisoxazole precursors can be achieved under basic conditions. nih.gov Friedel-Crafts alkylation or acylation followed by reduction are standard methods for adding alkyl groups to the phenyl ring, although catalyst choice is critical to avoid side reactions with the heterocyclic moiety.

Amine and Carboxylic Acid Derivatives

The nitrile group of the parent compound is a versatile chemical handle for creating amine and carboxylic acid derivatives.

Amine Derivatives: Primary amines can be synthesized by the reduction of the nitrile group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comncert.nic.in This converts the benzonitrile into a benzylamine (B48309) derivative. Alternatively, an amino group can be introduced onto the phenyl ring by first performing nitration and then reducing the resulting nitro group, a common strategy in the synthesis of aromatic amines. youtube.com

Carboxylic Acid Derivatives: The most direct route to the corresponding carboxylic acid is through the hydrolysis of the nitrile group. libretexts.org This reaction can be performed under either acidic or basic conditions, typically by heating the nitrile under reflux with an aqueous acid (like HCl) or a base (like NaOH). britannica.comjove.comlibretexts.org Basic hydrolysis initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. libretexts.org

Structure-Activity Relationship (SAR) Studies of Analogues with Related Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity, guiding the optimization of lead compounds. researchgate.net While specific SAR data for this compound is not extensively published, studies on closely related analogues provide valuable insights into the pharmacophoric requirements for activity.

A notable example comes from research on 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2, a target implicated in cancer. nih.govnih.gov In this series, the carboxylic acid group is essential for activity, and its position on the phenyl ring is critical. nih.gov

Key SAR insights from 4-(thiazol-5-yl)benzoic acid analogues include: nih.govnih.gov

Importance of the Acidic Group: The carboxylic acid group is a key interaction point. Replacing it often leads to a loss of potency.

Influence of Phenyl Ring Substitution: Introducing substituents at the 3-position of the benzoic acid moiety can enhance antiproliferative activity. For example, 2-halo- or 2-methoxy-benzyloxy groups at this position led to a three- to six-fold increase in activity against the A549 cancer cell line compared to the unsubstituted parent compound. nih.gov

Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems like pyridine (B92270) or pyridazine (B1198779) (azabenzene analogs) maintained potent CK2 inhibitory activity. nih.gov

The following table summarizes the SAR data for selected 4-(thiazol-5-yl)benzoic acid analogues as protein kinase CK2 inhibitors. nih.gov

| Compound | R1 | R2 | CK2α IC₅₀ (µM) | A549 CC₅₀ (µM) |

| Parent Compound | H | COOH | 0.013 | 9.8 |

| Analogue 1 | OCH₂-(2-Cl-Ph) | COOH | 0.014 | 3.3 |

| Analogue 2 | OCH₂-(2-F-Ph) | COOH | 0.016 | 1.5 |

| Analogue 3 | OCH₂-(2-MeO-Ph) | COOH | 0.014 | 2.5 |

| Analogue 4 (Pyridine) | H | COOH (on Pyridine) | 0.017 | >10 |

| Data sourced from Bioorganic & Medicinal Chemistry. nih.gov |

In another study on antiplasmodial agents, a series of 3,4-disubstituted 1,2,5-oxadiazoles (furazans) were investigated. nih.gov This study highlighted that the substitution pattern on the 4-phenyl ring strongly influences both the antiplasmodial activity and selectivity. nih.gov For example, a compound bearing a 3-ethoxy-4-methoxyphenyl group at the 4-position of the oxadiazole ring showed high in vitro activity against Plasmodium falciparum with a promising selectivity index. nih.gov

These examples demonstrate that systematic modification of the phenyl ring and bioisosteric replacement of the core heterocycle are powerful strategies for modulating the biological activity of compounds structurally related to this compound. The insights gained from such SAR studies are instrumental in guiding the design of more potent and selective drug candidates.

Impact of Substituent Position and Electronic Effects

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on both the phenyl and oxazole rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the molecule's interaction with biological targets.

The inductive effect and the resonance effect are the two primary ways substituents exert their electronic influence on an aromatic ring. Electron-donating groups, such as alkoxy and amino groups, can increase the electron density of the aromatic system, potentially enhancing binding to electron-deficient pockets in target proteins. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density and can influence the molecule's orientation and binding affinity through different interactions. biointerfaceresearch.com

For instance, in a study of 1,3,4-oxadiazole derivatives, the introduction of electron-withdrawing groups at the third position of a phenyl ring, such as a cyano (-C≡N) or a chloro (3-Cl) group, resulted in good inhibitory activity against human acetylcholinesterase (hAChE). researchgate.net In contrast, electron-donating groups at the third and fourth positions of the phenyl ring led to diminished activity. researchgate.net Furthermore, disubstituted electron-withdrawing groups at the 2,4-positions of the phenyl ring also showed moderate to poor inhibitory activity. researchgate.net These findings highlight the delicate balance of electronic effects and steric factors in determining biological potency.

In the context of benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing nitro group (-NO2) was found to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for charge transport and optoelectronic properties. nih.gov This principle of tuning electronic properties through substituent modification is a cornerstone of rational drug design for heterocyclic compounds.

Correlation between Molecular Structure and Observed Biological Profiles

The relationship between the molecular structure of this compound analogues and their biological activity is a key area of investigation for medicinal chemists. Structure-activity relationship (SAR) studies aim to identify the structural features essential for a desired pharmacological effect.

A study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors revealed that modifications to the core structure significantly impacted their potency. mdpi.com The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative effects. mdpi.com This suggests that the spatial arrangement and electronic nature of substituents are critical for effective interaction with the kinase's active site.

In the realm of anticancer research, oxazole-based compounds have shown significant promise by targeting various cellular mechanisms, including the inhibition of kinases and the disruption of microtubule formation. nih.govcapes.gov.br A novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides were synthesized and evaluated for their anticancer activity against a panel of 60 cancer cell lines. nih.gov Certain compounds within this series exhibited inhibitory activity, and a COMPARE analysis suggested that their mechanism of action might involve the disruption of microtubule formation, a target shared by established anticancer drugs like paclitaxel (B517696) and vinblastine. nih.gov

Furthermore, research on 4-phenyl-5-quinolinyl substituted isoxazole (B147169) analogues, which share a similar 5-phenyl-heterocycle motif, identified a compound with potent cytotoxicity against esophageal squamous cell carcinoma cell lines. nih.gov This compound was found to inhibit tubulin polymerization, arresting the cell cycle and inducing apoptosis. nih.gov These findings underscore the potential of the 5-phenyl-heterocycle scaffold, including this compound, as a source of new anticancer agents.

The following table summarizes the biological activities of some representative heterocyclic compounds with structural similarities to this compound, illustrating the impact of structural modifications on their therapeutic potential.

| Compound Class | Target/Activity | Key Structural Features |

| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | Anticancer (potential microtubule disruption) | Presence of sulfonamide group at the 5-position of the oxazole ring. |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 Inhibition | Substitution at the 3-position of the benzoic acid. |

| 4-Phenyl-5-quinolinyl substituted isoxazoles | Anticancer (tubulin polymerization inhibition) | Isoxazole core with phenyl and quinolinyl substituents. |

| 1,3,4-Oxadiazole derivatives | Acetylcholinesterase Inhibition | Substituent type and position on the phenyl ring. |

Library Synthesis and High-Throughput Screening Approaches

The discovery of novel drug candidates has been revolutionized by the advent of combinatorial chemistry and high-throughput screening (HTS). These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the drug discovery process.

Library Synthesis: Combinatorial chemistry enables the creation of large, diverse collections of compounds, known as chemical libraries. Solid-phase organic synthesis is a powerful tool for preparing these libraries, as it simplifies the purification process and allows for the systematic variation of different parts of the molecular scaffold. mdpi.com For instance, a solid-phase synthesis scheme has been developed for the creation of libraries of variably substituted pyrazoles and isoxazoles. mdpi.comnih.gov A similar approach can be envisioned for the synthesis of a diverse library of this compound analogues. The van Leusen oxazole synthesis is a notable method that allows for the preparation of 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide) under basic conditions, offering a versatile route to a variety of oxazole derivatives. nih.gov

High-Throughput Screening (HTS): Once a compound library is synthesized, HTS is employed to rapidly assess the biological activity of each compound. This process involves testing thousands of compounds against a specific biological target, such as an enzyme or a receptor. nih.gov For example, a diversity-based high-throughput virtual screening (D-HTVS) approach was used to screen the ChemBridge small molecule library against EGFR and HER2 kinases, leading to the identification of a potent dual inhibitor. nih.gov Similarly, a large-scale, cell-based HTS was used to identify specific antagonists of the pregnane (B1235032) X receptor from a library of over 130,000 compounds. nih.gov

Focused screening libraries, which are collections of compounds designed to be active against a particular target class (e.g., kinases, GPCRs), can also be utilized to increase the efficiency of hit identification. capes.gov.brmdpi.com The application of library synthesis and HTS to this compound derivatives holds immense potential for the discovery of new lead compounds with a wide range of therapeutic applications.

Below is a table outlining the different types of screening libraries available for drug discovery.

| Library Type | Description | Application |

| Diversity-Oriented Libraries | Collections of structurally diverse small molecules designed to cover a broad chemical space. | Initial screening campaigns to identify novel scaffolds and hit compounds. |

| Focused Libraries | Libraries of compounds designed with a bias towards a specific biological target or target family (e.g., kinases, GPCRs). | Lead optimization and exploring the SAR of a known pharmacophore. |

| Fragment Libraries | Collections of low molecular weight compounds (fragments) that are screened at high concentrations to identify weak binders. | Fragment-based drug discovery (FBDD), where hits are grown or linked to create more potent leads. |

| Natural Product Libraries | Collections of compounds isolated from natural sources such as plants, bacteria, and fungi. | A rich source of structurally complex and biologically active molecules. |

Advanced Applications of 4 1,3 Oxazol 5 Yl Benzonitrile and Its Derivatives in Chemical Sciences

Applications in Medicinal Chemistry and Drug Discovery Research

The inherent biological relevance of the oxazole (B20620) nucleus, present in numerous natural products and synthetic drugs, has spurred investigations into the medicinal potential of 4-(1,3-oxazol-5-yl)benzonitrile and its derivatives. rsc.org

Investigation as Potential Bioactive Scaffolds (e.g., Antimicrobial, Anti-inflammatory, Anticancer Studies)

The structural framework of this compound has served as a template for the design of novel therapeutic agents with a wide spectrum of activities.

Antimicrobial Studies: While specific antimicrobial data for this compound is not extensively documented in publicly available literature, the broader class of oxazole derivatives has demonstrated significant antimicrobial properties. For instance, various 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related, have shown potent activity against a range of bacterial and fungal strains. researchgate.netepichem.com Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to or even better than standard antibiotics like ampicillin (B1664943) and fluconazole. researchgate.netnih.gov The antimicrobial efficacy of these compounds is often attributed to the presence of the azole ring, which can interact with various biological targets in microorganisms.

Anticancer Studies: The anticancer potential of derivatives of this compound has been investigated, with some promising findings. A study on a series of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, which are structurally related to the core compound, revealed significant anticancer activity against a panel of 60 human cancer cell lines (NCI-60). researchgate.net The most active compounds from this series demonstrated mean GI50 (50% growth inhibition) values of 77, 70, and 68%, respectively, at a concentration of 10 µM against the tumor cells. researchgate.net One of the most promising compounds exhibited GI50 values of 4.56 µM against non-small cell lung cancer (HOP-92), 21.0 µM against breast cancer (MDA-MB-468), and 30.3 µM against melanoma (SK-MEL-5) cell lines. researchgate.net

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Compound 2 | Non-Small Cell Lung Cancer (HOP-92) | 4.56 | researchgate.net |

| Compound 2 | Breast Cancer (MDA-MB-468) | 21.0 | researchgate.net |

| Compound 2 | Melanoma (SK-MEL-5) | 30.3 | researchgate.net |

| Compound 3 | Mean GI % (at 10 µM) | 70 | researchgate.net |

| Compound 9 | Mean GI % (at 10 µM) | 68 | researchgate.net |

Receptor Binding Studies and Target Identification

The ability of this compound derivatives to interact with specific biological receptors is a key area of investigation for understanding their mechanism of action. While direct receptor binding data for the parent compound is limited, studies on structurally similar molecules have provided valuable insights.

For example, a series of substituted oxazole benzenesulfonamides were identified as potent agonists of the human beta-3 adrenergic receptor. mdpi.com These compounds demonstrated excellent selectivity against other beta receptors. One of the lead compounds in this series, a cyclopentylethyloxazole derivative, exhibited a potent EC50 value of 14 nM with 84% activation of the beta-3 adrenergic receptor. mdpi.com This indicates that the oxazole scaffold can be effectively utilized to design selective receptor ligands.

| Compound | Target Receptor | EC50 (nM) | % Activation | Selectivity (over β1/β2) | Reference |

|---|---|---|---|---|---|

| Cyclopentylethyloxazole 5f | Human β3 Adrenergic Receptor | 14 | 84% | 340-fold / 160-fold | mdpi.com |

Furthermore, computational studies on some anticancer 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have suggested that they may exert their effect through modulation of estrogen receptors, showing a high correlation with the known selective estrogen receptor modulator, Tamoxifen. researchgate.net

Prodrug Strategies and Metabolic Stability Investigations

To enhance the pharmacokinetic properties of promising drug candidates, prodrug strategies and metabolic stability studies are crucial. For oxazole-containing compounds, various prodrug approaches can be envisioned. One common strategy involves the modification of functional groups to improve properties like solubility and membrane permeability. For instance, oxazolidines have been explored as potential prodrug forms for β-amino alcohols, as they can undergo facile hydrolysis under physiological conditions to release the active drug.

The metabolic stability of a drug candidate is a critical factor in its development. While specific metabolic stability data for this compound is not widely reported, general strategies to improve the metabolic stability of heterocyclic compounds are applicable. These can include the introduction of blocking groups at metabolically labile positions or the replacement of susceptible moieties with more robust alternatives. For example, in some heterocyclic systems, replacing a metabolically labile amide with a more stable 1,3,4-oxadiazole has been shown to significantly increase microsomal stability. mdpi.com

Contributions to Material Science Research

The unique photophysical and electronic properties of the this compound scaffold have also attracted attention in the field of material science, particularly in the development of organic electronic devices and functional polymers.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

While direct application of this compound in OLEDs is not extensively documented, the constituent benzonitrile (B105546) and oxazole moieties are well-known building blocks for organic electronic materials. Benzonitrile derivatives, in combination with electron-donating units like carbazole, have been utilized to create bipolar host materials for highly efficient phosphorescent OLEDs (PhOLEDs). These materials facilitate balanced charge transport, a key requirement for efficient light emission.

Similarly, oxadiazole derivatives are recognized for their electron-deficient nature and are commonly used as electron-transporting or host materials in OLEDs. researchgate.net The combination of an oxazole ring and a benzonitrile group in a single molecule, as in this compound, suggests its potential as a component in bipolar host materials or as a building block for more complex luminescent materials. The investigation of its photophysical properties, such as absorption and emission spectra, is a crucial first step in evaluating its suitability for optoelectronic applications.

Polymer Chemistry Applications

The incorporation of heterocyclic rings like oxazole into polymer backbones can impart unique thermal and mechanical properties to the resulting materials. While the direct polymerization of this compound has not been widely reported, the synthesis of copolymers with 1,3-oxazolic pendant groups has been demonstrated. This is typically achieved through the chemical modification of pre-existing polymers. Such modifications can significantly alter the properties of the parent polymer, leading to materials with enhanced thermal stability and viscosity, making them suitable for specialized applications. The presence of the rigid and polar oxazole-benzonitrile moiety could potentially lead to polymers with interesting liquid crystalline or gas separation properties.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom within the oxazole ring and the nitrogen of the terminal nitrile group in this compound are both potential coordination sites for metal ions. This dual-functionality allows the molecule and its derivatives to act as versatile ligands in the construction of coordination complexes and Metal-Organic Frameworks (MOFs).

Research into related heterocyclic systems, such as oxadiazoles (B1248032) and triazoles, demonstrates the rich coordination chemistry enabled by these N-heterocycles. mdpi.comacs.orgapolloscientific.co.uk For instance, oxadiazole-based ligands have been used to synthesize complexes with various transition metals, including Cu(II), Ni(II), Zn(II), and Pd(II). mdpi.comacs.org These complexes often exhibit interesting geometries, such as dinuclear metallacyclophanes and diamondoid motifs, depending on the metal ion and the specific ligand structure. acs.org The nitrogen atoms of the heterocyclic ring, along with other donor atoms, can act as bidentate or polydentate ligands, leading to the formation of stable chelate rings with the metal center. apolloscientific.co.uk

The principles observed with these related compounds are applicable to this compound. The oxazole nitrogen can coordinate to a metal center, while the nitrile group can either coordinate directly to a metal or serve as a hydrogen bond acceptor to template larger supramolecular assemblies. This potential for forming extended networks makes these ligands promising candidates for the construction of MOFs. MOFs are crystalline materials with high porosity and surface area, built from metal ions or clusters linked by organic ligands. The specific geometry and electronic properties of this compound can be exploited to design MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. For example, MOFs constructed from antibacterial linkers and metal cations like zinc or copper have demonstrated significant antibacterial activity. sigmaaldrich.com

Table 1: Examples of Metal Complexes with Related Heterocyclic Ligands

| Ligand | Metal Ion(s) | Resulting Structure/Complex Type | Reference |

|---|---|---|---|

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | Diamondoid motif coordination polymer | acs.org |

| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Cu(II) | Dinuclear metallacyclophanes | acs.org |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II) | Tetrahedral and square planar complexes | apolloscientific.co.uk |

Utility in Catalysis and Organic Synthesis Methodologies

The structural features of this compound and its derivatives make them valuable in both metal-catalyzed and organocatalytic transformations.

Ligand Design for Metal-Catalyzed Reactions

The design of effective ligands is paramount for controlling the activity and selectivity of metal catalysts. The this compound scaffold is an excellent platform for creating novel ligands. By introducing additional functional groups to the phenyl or oxazole rings, multidentate ligands can be synthesized that bind strongly to metal centers.

For example, the coordination of ligands through both soft sulfur and hard nitrogen atoms is a known strategy in catalyst design. apolloscientific.co.uk Similarly, the nitrogen atoms of the oxazole and nitrile groups in this compound can act as a bidentate N,N-donor system. The electronic properties of the ligand, which can be tuned by adding electron-donating or electron-withdrawing substituents, can influence the electron density at the metal center, thereby modulating its catalytic activity. Metal complexes derived from such ligands have potential applications in a variety of catalytic reactions, including cross-coupling, oxidation, and reduction processes. Research on copper-catalyzed electrochemical C-H amidation has shown that benzonitrile itself can serve as a nitrogen source, highlighting the reactivity of the nitrile group in catalytic cycles. wikipedia.org

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. The this compound framework contains functional groups that are relevant to organocatalysis. The oxazole ring is a weak base and can participate in reactions requiring proton transfer or hydrogen bonding interactions. researchgate.net

Furthermore, the synthesis of both benzonitriles and oxazoles can be achieved through organocatalytic methods. N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. researchgate.net This suggests that derivatives of this compound could be synthesized using such stereoselective methods. Additionally, Lewis acids have been shown to promote the three-component cyclization reactions to construct functionalized oxazoles, indicating a potential synthetic route to these scaffolds that avoids transition metals. acs.org The development of these synthetic methodologies expands the accessibility of complex oxazole-containing molecules for various applications.

Sensing and Analytical Chemistry Research

The unique photophysical properties of aromatic heterocyclic compounds make them ideal candidates for the development of sensors and probes for analytical applications.

Development of Fluorescent Probes

Derivatives of this compound are being actively investigated as fluorescent probes. wikipedia.org The extended π-conjugated system of the molecule often results in desirable photophysical properties, such as significant Stokes shifts, high fluorescence quantum yields, and sensitivity to the local environment. researchgate.net

For instance, related oxazolone (B7731731) and quinazoline (B50416) derivatives exhibit fluorescence that can be tuned by altering the electron donor-acceptor characteristics of the substituents. organic-chemistry.org Theoretical and experimental studies on benzoxadiazole derivatives show strong, solvent-dependent fluorescence emission in the visible region, which is characteristic of molecules with intramolecular charge transfer (ICT) character. acs.org This solvatochromism, or change in color with solvent polarity, is a key feature for probes designed to report on their microenvironment. By rationally designing derivatives of this compound, new fluorescent probes can be created for applications in bioimaging and materials science. wikipedia.orgresearchgate.net

Table 2: Photophysical Properties of Related Fluorescent Dyes

| Compound Family | Key Photophysical Properties | Potential Application | Reference |

|---|---|---|---|

| Oxazolone Derivatives | Large Stokes' shift, high fluorescence quantum yield | Bioimaging, cellular labeling | researchgate.net |

| Quinazoline Derivatives | Bathochromically shifting emission with weaker D-A pairs | Fluorescent dyes | organic-chemistry.org |

| 2,1,3-Benzoxadiazole Derivatives | Strong, solvent-dependent fluorescence emission (ΦFL ~0.5) | Bluish-green fluorophores | acs.org |

Chemo- and Biosensors

A chemosensor is a molecule that signals the presence of a specific chemical species, often through a change in its optical properties. The sensitivity of the fluorescence of this compound derivatives to their environment makes them excellent candidates for chemosensors.

A notable example is the development of a water-soluble 1,3,4-oxadiazole-based probe that exhibits both colorimetric and fluorescent responses to pH changes in the slightly acidic range. This probe acts as a "turn-on" colorimetric and "turn-off" fluorescent sensor, making it useful for monitoring pH in biological systems.

In the realm of biosensors, which detect biological molecules or processes, derivatives of this scaffold also show great promise. For example, biphenyl-triazole-benzonitrile derivatives have been designed and synthesized as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. researchgate.net The ability of these compounds to interact with and report on the status of biological targets is evaluated using techniques like homogeneous time-resolved fluorescence (HTRF) assays, demonstrating their utility as tools in biomedical research and drug discovery. researchgate.net

Future Research Directions and Open Questions

Unexplored Synthetic Routes and Efficient Production Methods

The synthesis of 5-aryl-1,3-oxazoles is well-documented, with established methods such as the Van Leusen oxazole (B20620) synthesis, Robinson-Gabriel synthesis, and various metal-catalyzed and photochemical approaches. organic-chemistry.orgwikipedia.orgnih.govslideshare.net The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a particularly common method for forming the oxazole ring. organic-chemistry.orgwikipedia.orgnih.gov However, dedicated studies on the most efficient and scalable synthesis of 4-(1,3-oxazol-5-yl)benzonitrile are scarce.

Future research should focus on a comparative analysis of existing synthetic methodologies to determine the optimal route for this specific compound, considering factors such as yield, purity, cost-effectiveness, and environmental impact. Green chemistry approaches, such as the use of water as a solvent or microwave-assisted synthesis, which have shown promise for other oxazole derivatives, remain to be systematically explored for this molecule. nih.gov The development of one-pot synthesis protocols that minimize intermediate isolation steps would also be a significant advancement for efficient production.

Table 1: Potential Synthetic Routes for Investigation

| Synthetic Method | Key Reactants | Potential Advantages | Research Focus |

| Van Leusen Oxazole Synthesis | 4-cyanobenzaldehyde and Tosylmethyl isocyanide (TosMIC) | Mild reaction conditions, readily available starting materials. organic-chemistry.orgwikipedia.org | Optimization of base, solvent, and temperature; exploration of microwave-assisted conditions. nih.gov |

| Robinson-Gabriel Synthesis | An α-acylamino ketone precursor | Can provide access to various substituted oxazoles. slideshare.net | Synthesis of the required α-(4-cyanobenzoylamino) ketone precursor and cyclization efficiency. |

| Metal-Catalyzed Cyclization | e.g., Copper or Gold catalysis | High efficiency and functional group tolerance. | Screening of different catalysts and ligands for optimal performance. |

| Photochemical Synthesis | e.g., UV irradiation of precursors | Can offer unique reactivity and milder conditions. | Identification of suitable photosensitive precursors and optimization of reaction parameters. |

Deeper Mechanistic Understanding of Key Transformations

While the general mechanisms of reactions like the Van Leusen synthesis are understood, detailed mechanistic studies specific to the formation of this compound are lacking. wikipedia.org The electronic influence of the cyano group on the benzaldehyde (B42025) reactant could affect the reaction kinetics and the stability of intermediates in the cyclization process.

Future investigations should employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, alongside computational modeling. Understanding the precise reaction pathway and identifying any potential side-product formation, such as the tosyloxazole side-product observed in some van Leusen reactions, will be crucial for optimizing the synthesis. rsc.org This deeper mechanistic insight will enable more precise control over the reaction and potentially lead to the development of more efficient catalytic systems.

Broadening the Scope of Biological and Materials Applications

The oxazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov Similarly, benzonitrile-containing compounds have been investigated for various therapeutic applications, including as enzyme inhibitors. nih.govnih.gov The combination of these two moieties in this compound suggests a high potential for biological activity that is yet to be explored.

Systematic biological screening of this compound and its derivatives against a diverse panel of targets is a critical next step. This should include assays for anticancer, antibacterial, antifungal, and antiviral activities. mdpi.comresearchgate.net Furthermore, given that some oxazole derivatives have shown promise as inhibitors of enzymes like xanthine (B1682287) oxidase, investigating the inhibitory potential of this compound against relevant enzymes is warranted. nih.gov

In the realm of materials science, aryl-oxazoles are known for their photophysical properties, including fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.govnih.gov The presence of the electron-withdrawing benzonitrile (B105546) group could significantly influence the electronic and photophysical properties of the oxazole core. Future research should involve a thorough characterization of the absorption and emission spectra, quantum yield, and lifetime of this compound. The potential for this compound to act as a building block for functional polymers with interesting optoelectronic properties also merits investigation.

Development of Advanced Computational Models

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. While general computational models for organic molecules exist, specific and highly accurate models for predicting the biological activity, photophysical properties, and reaction mechanisms of this compound are yet to be developed.

Future work should focus on creating and validating computational models using quantum mechanical calculations (e.g., Density Functional Theory) to predict properties such as molecular geometry, electronic structure, and spectral characteristics. These models can be used to:

Predict Biological Activity: Through molecular docking studies with various protein targets. nih.gov

Elucidate Reaction Mechanisms: By calculating the energy profiles of different reaction pathways.

Design Novel Derivatives: By predicting how structural modifications would impact the desired properties.

Synergistic Research with Interdisciplinary Fields

The full potential of this compound can be unlocked through collaborative research that spans multiple disciplines.

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of novel derivatives as potential therapeutic agents. nih.gov

Materials Science and Physics: Joint efforts between chemists and physicists will be crucial for developing and characterizing new materials based on this scaffold for applications in electronics and photonics.

Computational Science and Experimental Chemistry: A strong synergy between computational modeling and experimental validation will accelerate the discovery and optimization process for both biological and material applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,3-Oxazol-5-yl)benzonitrile?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, oxazole rings can be formed by reacting nitriles with α-amino acids or via Huisgen cycloaddition. A related protocol involves refluxing intermediates like 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole derivatives in acetonitrile, followed by recrystallization . Optimizing solvent systems (e.g., THF/water mixtures) and catalysts (e.g., Cu(I) for click chemistry) improves yield and purity.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (FT-IR, NMR) are standard. For example, vibrational modes of benzonitrile derivatives are analyzed via DFT calculations to match experimental IR peaks, ensuring accurate assignment of functional groups like the oxazole ring and nitrile moiety . Mass spectrometry confirms molecular weight, while single-crystal diffraction resolves spatial arrangements, as seen in analogous oxadiazole-benzotriazole hybrids .

Q. What biological targets are associated with this compound derivatives?

- Methodological Answer : Structural analogs (e.g., 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide) inhibit human carbonic anhydrase II isoform , suggesting potential for enzyme inhibition studies. High-throughput assays, such as radioligand binding for GPCRs (e.g., mGlu5 receptor modulation ), are used to screen activity. Researchers should prioritize target-specific assays (e.g., fluorescence polarization for enzyme kinetics) and validate hits via dose-response curves.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Byproduct formation often arises from incomplete cyclization or side reactions at the nitrile group. Techniques include:

- Temperature control : Refluxing in aprotic solvents (e.g., acetonitrile) reduces hydrolysis .

- Catalyst screening : Palladium or copper catalysts enhance regioselectivity in cross-coupling steps .

- Chromatographic purification : Gradient elution (e.g., n-pentane/EtOAc) isolates regioisomers .

Advanced characterization (e.g., LC-MS) identifies impurities, guiding iterative optimization .

Q. What computational strategies elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the nitrile group’s electron-withdrawing effect stabilizes charge-transfer states, as modeled in benzonitrile derivatives . Molecular dynamics simulations assess conformational stability, while docking studies (AutoDock Vina) predict binding affinities to targets like carbonic anhydrase .

Q. How do structural modifications to the oxazole ring affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Substituent effects : Methyl groups at the oxazole 2-position enhance isoform selectivity (e.g., carbonic anhydrase II vs. IX ).

- Ring expansion : Replacing oxazole with thiazole alters pharmacokinetics due to sulfur’s lipophilicity .

- Hybrid systems : Adding triazole or pyrazole moieties improves solubility and target engagement .

- Assay design : Use isoform-specific enzymatic assays and cellular models (e.g., cancer cell lines) to validate modifications .

Q. How should researchers address contradictions in reported biological data for oxazole-containing benzonitriles?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Mitigation strategies include:

- Standardization : Adopt consensus protocols (e.g., fixed enzyme concentrations in carbonic anhydrase assays ).

- Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Meta-analysis : Compare datasets using tools like Prism to identify outliers or confounding variables .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.